molecular formula C20H17NO5S B2527307 ethyl 2-[(4-oxochromene-2-carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 361478-83-3

ethyl 2-[(4-oxochromene-2-carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No. B2527307
CAS RN: 361478-83-3
M. Wt: 383.42
InChI Key: IRABCNISJXWGJW-UHFFFAOYSA-N
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Description

The compound of interest, ethyl 2-[(4-oxochromene-2-carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate, is a heterocyclic compound that appears to be related to various synthesized thiophene derivatives. These derivatives are known for their potential applications in pharmaceuticals and materials science due to their unique chemical properties. Although the specific compound is not directly mentioned in the provided papers, the related structures and reactions can give insights into its characteristics.

Synthesis Analysis

The synthesis of related thiophene derivatives often involves reactions with amino groups and carboxylate esters. For instance, the reaction of 2-amino-4,5-dihydro-3-thiophenecarbonitriles with ethyl acetoacetate in the presence of titanium(IV) chloride leads to ethyl 4-amino-2,3-dihydro-6-methylthieno[2,3-b]pyridine-5-carboxylates . Similarly, ethyl 3,4-diamino-5-cyanothieno[2,3-b]thiophene-2-carboxylate undergoes various heterocyclization reactions to yield a range of derivatives . These methods could potentially be adapted for the synthesis of the compound , using appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of thiophene derivatives is often characterized by single-crystal X-ray diffraction, as seen with ethyl-2-amino-5,6,7,8-tetrahydro-4H-cyclo-hepta[b]thiophene-3-carboxylate . These compounds typically crystallize in a monoclinic crystal system and are analyzed using density functional theory (DFT) to optimize the structure and predict various properties. The molecular structure of the compound of interest would likely exhibit similar features and could be analyzed using comparable techniques.

Chemical Reactions Analysis

Thiophene derivatives participate in a variety of chemical reactions. For example, ethyl 3,4-diamino-5-cyanothieno[2,3-b]thiophene-2-carboxylate can react with carbon disulfide, halo compounds, and hydrazine to afford various heterocyclic compounds . These reactions often involve the formation of new rings and the introduction of functional groups that can significantly alter the physical and chemical properties of the resulting compounds. The compound of interest may also undergo similar reactions, which could be explored to synthesize novel materials or pharmaceuticals.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are determined by their molecular structure. Techniques such as NMR, FTIR, and UV-Visible spectroscopy are used to characterize these properties . For instance, the electronic properties, including the HOMO and LUMO energy levels, are indicative of the charge transfer within the molecule . Additionally, electrochromic properties of related compounds, such as conducting copolymers of thiophene derivatives, have been studied, revealing color changes upon oxidation and reduction . The compound of interest would likely exhibit a unique set of physical and chemical properties that could be explored for various applications.

Future Directions

Thiophene and its derivatives have shown extensive significance in the pharmaceutical field because of their varied biological and clinical applications . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

properties

IUPAC Name

ethyl 2-[(4-oxochromene-2-carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO5S/c1-2-25-20(24)17-12-7-5-9-16(12)27-19(17)21-18(23)15-10-13(22)11-6-3-4-8-14(11)26-15/h3-4,6,8,10H,2,5,7,9H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRABCNISJXWGJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC(=O)C4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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